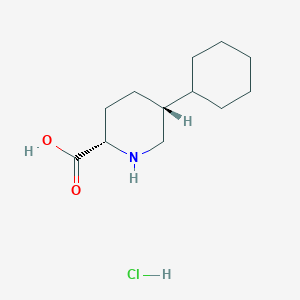

(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride

Description

(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by a cyclohexyl substituent at the 5-position and a carboxylic acid group at the 2-position of the piperidine ring. This compound is structurally related to amino acid derivatives and bioactive piperidine/pyrrolidine analogs, which are often explored for enzyme inhibition, receptor modulation, or as intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

(2S,5R)-5-cyclohexylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9;/h9-11,13H,1-8H2,(H,14,15);1H/t10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKSQPFELZPELT-ACMTZBLWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCC(NC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H]2CC[C@H](NC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378490-12-9 | |

| Record name | rac-(2R,5S)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride has various applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(2R,5R)-5-Hydroxy-piperidine-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- Key Differences : Replaces the cyclohexyl group with a hydroxy group at C4. The (2R,5R) stereochemistry and polar hydroxy substituent reduce lipophilicity compared to the target compound. This likely impacts membrane permeability and target binding .

cis-2-Methylpiperidine-5-carboxylic Acid Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 179.65 g/mol

- Key Differences : Features a methyl group at C2 and C5 in a cis configuration. The smaller substituents and lack of stereochemical complexity may limit its interaction with chiral biological targets compared to the (2S,5R)-configured target compound .

(2S,5S)-5-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

Cyclohexyl-Substituted Analogs

rac-(2R,5S)-5-Cyclohexylpiperidine-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₂H₂₂ClNO₂

- Molecular Weight : 259.76 g/mol

- Key Differences : A racemic mixture with (2R,5S) stereochemistry. The enantiomeric differences could lead to divergent biological activities, as seen in diastereomeric pairs like those in , where (2S,5R) configurations exhibit distinct pharmacological profiles .

Pyrrolidine-Based Analogs

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid

- Molecular Formula: C₇H₁₁NO₅

- Molecular Weight : 189.16 g/mol

- Key Differences : A polyhydroxylated pyrrolidine with a hydroxymethyl group. The multiple hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, making it a potent glycosidase inhibitor, unlike the more lipophilic target compound .

Structural and Functional Analysis

Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| (2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid HCl | 2.5 | ~10 (DMSO) | 200–220 (dec.) |

| (2R,5R)-5-Hydroxy-piperidine-2-carboxylic acid HCl | -0.3 | >50 (Water) | 180–190 |

| cis-2-Methylpiperidine-5-carboxylic acid HCl | 1.2 | ~30 (Methanol) | 160–170 |

Key Insights :

- The cyclohexyl group in the target compound increases LogP, enhancing lipid membrane penetration but reducing aqueous solubility.

- Hydroxy or polar substituents in analogs improve solubility but limit blood-brain barrier permeability .

Biological Activity

(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H19ClN2O2

- Molecular Weight : 246.75 g/mol

- CAS Number : 676562-01-9

The compound acts primarily as an inhibitor of certain neurotransmitter receptors and enzymes, which can affect various physiological processes. The specific mechanisms include:

- Receptor Modulation : It has been shown to interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and uptake.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered biological responses.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds structurally similar to (2S,5R)-5-cyclohexylpiperidine-2-carboxylic acid have been evaluated for their effectiveness against HIV-1 integrase inhibitors.

| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Therapeutic Index |

|---|---|---|---|

| IVa | 0.5 | 5 | 10 |

| IVb | 1.5 | 15 | 10 |

| IVc | >100 | >100 | - |

| Efavirenz | 0.0031 | 11 | >1000 |

These results indicate that while (2S,5R)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride may not be as potent as established antiviral agents like Efavirenz, it still demonstrates significant activity against viral replication in cell-based assays .

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating mood disorders.

Study on Antiviral Efficacy

A study evaluated the antiviral efficacy of several piperidine derivatives against HIV-1. The results showed that compounds with a cyclohexyl group exhibited enhanced binding affinity to viral integrase compared to their linear counterparts. This suggests that the structural configuration of (2S,5R)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride could be crucial for its biological activity.

Neuropharmacological Assessment

In a neuropharmacological assessment involving animal models, (2S,5R)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride was administered to evaluate its effects on anxiety-like behavior. Results indicated a significant reduction in anxiety-related behaviors compared to control groups, supporting its potential as an anxiolytic agent.

Q & A

Q. What are the key considerations for synthesizing (2S,5R)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride with high stereochemical purity?

The synthesis typically involves asymmetric induction to control the (2S,5R) configuration. A validated approach includes using chiral catalysts like (S)-CBS oxazaborolidine for ketone reduction, as demonstrated in pipecolic acid derivatives . Starting materials such as methyl pyroglutamate can be functionalized to introduce the cyclohexyl group via alkylation or reductive amination. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous conditions. Critical steps include monitoring reaction temperature (<0°C during reductions) and using chiral HPLC to confirm enantiomeric excess (>98%) .

Q. How can researchers purify and characterize the hydrochloride salt form of this compound?

Purification often involves recrystallization from ethanol/water or acetonitrile to remove unreacted starting materials. Hydrochloride salts are hygroscopic, requiring storage under inert gas (e.g., argon). Characterization includes:

- 1H/13C NMR : Verify cyclohexyl proton integration (δ 1.2–1.8 ppm) and carboxylic acid proton absence (confirming salt formation).

- X-ray crystallography : Resolve absolute stereochemistry, particularly for ambiguous diastereomers .

- Elemental analysis : Confirm Cl⁻ content (theoretical ~12.5% for C₁₂H₂₁NO₂·HCl) .

Q. What analytical methods are recommended to confirm stereochemical integrity?

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention times for (2S,5R) vs. (2R,5S) differ by ≥2 minutes .

- Optical rotation : Compare [α]D²⁵ values with literature (e.g., +29.8° for related (2S,4S,5R)-hydrochlorides in 1M HCl) .

- NOESY NMR : Identify spatial proximity between cyclohexyl and piperidine protons to confirm chair conformation .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during scale-up synthesis?

Enantiomeric impurities often arise from incomplete stereoselectivity in asymmetric steps. Mitigation strategies include:

- Catalyst optimization : Increase CBS oxazaborolidine loading (1.2 equiv) to drive reduction completeness .

- Dynamic kinetic resolution : Use proline-derived catalysts to epimerize undesired diastereomers .

- Crystallization-induced asymmetric transformation (CIAT) : Recrystallize intermediates under acidic conditions to favor the (2S,5R) configuration .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Aqueous stability : Hydrolysis of the piperidine ring occurs at pH >8, generating cyclohexanol and 2-carboxypiperidine. Below pH 3, the hydrochloride salt remains stable for >6 months at 4°C .

- Thermal degradation : TGA/DSC shows decomposition onset at 215°C. Store at -20°C in desiccated amber vials to prevent hygroscopic degradation .

- Light sensitivity : UV irradiation (254 nm) induces racemization; use light-protected glassware during handling .

Q. How can computational modeling predict biological activity or receptor binding for derivatives of this compound?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., metabotropic glutamate receptors). The cyclohexyl group often occupies hydrophobic pockets, while the carboxylate interacts with basic residues (e.g., Arg³⁰² in mGluR5) .

- QSAR studies : Corporate Hammett constants (σ) of substituents on the piperidine ring to predict logP and bioavailability. For example, electron-withdrawing groups reduce blood-brain barrier penetration .

- MD simulations : Assess conformational flexibility of the piperidine ring under physiological conditions (e.g., 310K, 1 atm) to optimize rigidity for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.